3,6-Dichloro-2-(trichloromethyl)pyridine
CAS No.: 1817-13-6
Cat. No.: VC21214302
Molecular Formula: C6H2Cl5N
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1817-13-6 |
|---|---|
| Molecular Formula | C6H2Cl5N |
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | 3,6-dichloro-2-(trichloromethyl)pyridine |
| Standard InChI | InChI=1S/C6H2Cl5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H |
| Standard InChI Key | MWFCRQNUHFSUNY-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
3,6-Dichloro-2-(trichloromethyl)pyridine is identified by CAS Registry Number 1817-13-6 and characterized by its molecular formula C₆H₂Cl₅N with a molecular weight of 265.35 g/mol . The compound's structure consists of a pyridine ring with chlorine substituents at positions 3 and 6, and a trichloromethyl group at position 2 . This compound is also known by alternative names including "Pyridine, 3,6-dichloro-2-(trichloromethyl)-", "3,6-Dichloro-2-trichloromethylpyridine", and "2,5-Dichloro-6-(trichloromethyl)pyridine" (using an alternative numbering system for the same structure) .
The structural identifiers for 3,6-Dichloro-2-(trichloromethyl)pyridine provide precise ways to represent its molecular arrangement:
| Parameter | Value |
|---|---|
| CAS Number | 1817-13-6 |
| Molecular Formula | C₆H₂Cl₅N |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 3,6-dichloro-2-(trichloromethyl)pyridine |
| InChI | InChI=1S/C6H2Cl5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H |
| InChIKey | MWFCRQNUHFSUNY-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl |
| Canonical SMILES | ClC=1N=C(C(Cl)=CC1)C(Cl)(Cl)Cl |
This molecular structure gives the compound its distinctive chemical behavior that makes it valuable as a synthetic intermediate in agricultural chemistry.
Physical and Chemical Properties
3,6-Dichloro-2-(trichloromethyl)pyridine appears as a colorless or off-white crystalline solid with a melting point of 47-48°C . The compound exhibits limited solubility in water but dissolves readily in common organic solvents. Its physical and chemical properties reflect the influence of the electronegative chlorine atoms and trichloromethyl group on the pyridine ring structure.
Comprehensive physical and chemical property data for this compound include:
The electron-withdrawing nature of the chlorine substituents and trichloromethyl group significantly influences the compound's reactivity. These groups create an electron-deficient pyridine ring that is less susceptible to electrophilic substitution reactions while potentially enhancing its reactivity toward nucleophilic attacks. This electronic configuration is particularly relevant to its role as a synthetic intermediate.
Synthesis Methods
The synthesis of 3,6-Dichloro-2-(trichloromethyl)pyridine typically involves the chlorination of 2-chloro-6-(trichloromethyl)pyridine in the liquid phase . This process represents a critical step in the production of important agricultural chemicals, requiring precise control of reaction conditions to achieve the desired products.
Multiple synthetic routes have been developed for 3,6-Dichloro-2-(trichloromethyl)pyridine and related compounds:
The synthesis typically begins with simpler pyridine derivatives such as 2-methylpyridine or 2-chloromethylpyridine, which undergo initial chlorination to form 2-chloro-6-(trichloromethyl)pyridine . This intermediate is then subjected to further chlorination under controlled conditions to yield 3,6-Dichloro-2-(trichloromethyl)pyridine .
For related compounds, alternative approaches have been documented. For instance, the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine involves a two-step chloridization of 2-chloro-5-chloromethyl pyridine using chlorine as the chlorinating agent . The first step typically proceeds under reflux conditions with ultraviolet irradiation, followed by high-temperature chlorination in the presence of tungsten hexachloride (WCl₆) as a catalyst .
Isomer Control in Production
A significant challenge in the synthesis of 3,6-Dichloro-2-(trichloromethyl)pyridine is controlling the isomer distribution during the chlorination process. When 2-chloro-6-(trichloromethyl)pyridine undergoes chlorination, two primary isomers can form: 3,6-dichloro-2-(trichloromethyl)pyridine and 5,6-dichloro-2-(trichloromethyl)pyridine . The ability to selectively produce the desired isomer is crucial for industrial applications.
Research has demonstrated that the ratio of these isomers can be effectively controlled by regulating the concentration of hydrogen chloride in the reaction system . This finding has significant implications for the industrial production of specific isomers:
When hydrogen chloride is added to the reaction mixture, the formation of 5,6-dichloro-2-(trichloromethyl)pyridine is favored, with ratios of up to 10:1 (5,6-dichloro to 3,6-dichloro isomer) achievable under optimized conditions . Conversely, removing hydrogen chloride from the system promotes the formation of 3,6-dichloro-2-(trichloromethyl)pyridine, with preferred ratios of at least 1:2.2 .
This control mechanism represents a significant advancement in the selective synthesis of these isomers, as each has distinct applications in the production of agricultural chemicals and pharmaceuticals . The chlorination typically takes place in the liquid phase at elevated temperatures in the presence of metal halide catalysts, with the hydrogen chloride concentration carefully regulated to achieve the desired isomer distribution .
Applications and Uses
3,6-Dichloro-2-(trichloromethyl)pyridine serves primarily as a valuable intermediate in the synthesis of agricultural chemicals, with its most significant application being as a precursor in the production of 3,6-dichloropicolinic acid, a commercial herbicide . The structural characteristics of this compound make it particularly suitable for transformations leading to biologically active molecules.
The applications of 3,6-Dichloro-2-(trichloromethyl)pyridine and related compounds span various areas of agricultural chemistry:
The importance of 3,6-Dichloro-2-(trichloromethyl)pyridine in agricultural chemistry stems from its role in developing selective herbicides that can effectively control weeds without harming crops. The compound's reactivity, influenced by its unique structural features, allows for specific transformations to create molecules with targeted biological activities.
While herbicide production represents the primary application, the compound may also serve as a building block for more complex molecules with various industrial applications . The selective synthesis capabilities described in the previous section further enhance its utility by allowing manufacturers to produce the specific isomer required for particular applications.
Chemical Reactions and Transformations
The reactivity of 3,6-Dichloro-2-(trichloromethyl)pyridine is largely determined by the electronic effects of the chlorine substituents and the trichloromethyl group on the pyridine ring. These electron-withdrawing groups create an electron-deficient pyridine system with distinctive reactivity patterns that are exploited in various synthetic applications.
Key reactions of 3,6-Dichloro-2-(trichloromethyl)pyridine include:
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Hydrolysis of the trichloromethyl group to form carboxylic acid derivatives, a transformation central to its conversion to herbicides
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Nucleophilic substitution reactions at the chlorinated positions, which can be utilized to introduce various functional groups
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Transformations leading to 3,6-dichloropicolinic acid, likely involving oxidation of the trichloromethyl group
The conversion of 3,6-Dichloro-2-(trichloromethyl)pyridine to 3,6-dichloropicolinic acid represents one of its most important transformations in agricultural chemistry . This process demonstrates the compound's value as a synthetic intermediate, where the trichloromethyl group serves as a precursor to the carboxylic acid functionality found in the final herbicide product.
The electronic properties of the pyridine ring, influenced by its substituents, also affect the compound's behavior in other chemical processes, including its interactions with various reagents and catalysts used in further synthetic steps.
The compound may be harmful if swallowed and could potentially cause skin or eye irritation upon contact . Standard safety precautions for handling chemicals should be observed when working with 3,6-Dichloro-2-(trichloromethyl)pyridine, including:
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Working in well-ventilated areas to minimize inhalation exposure
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Wearing appropriate protective clothing, gloves, and eye protection
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Avoiding skin and eye contact through proper handling techniques
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Preventing the formation of dust and aerosols
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Using appropriate tools and equipment for transfer and processing
In case of accidental exposure, appropriate first aid measures should be implemented, such as thorough rinsing with water for skin or eye contact and seeking medical attention if symptoms persist or worsen .
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